One-pot diazotation–fluorodediazoniation: This method utilizes readily available starting materials like 6-methoxy-1,5-naphthyridin-3-amine and hydrofluoric acid (HF) to achieve high yields of the desired fluorinated quinoline derivative []. This process bypasses the isolation of unstable diazonium salts, making it advantageous over the traditional Balz–Schiemann reaction.
Suzuki-Miyaura Cross-Coupling Reaction: This approach involves reacting 3-bromoquinoline with the appropriate aryl boronic acid in the presence of a palladium catalyst []. This method provides a versatile pathway to synthesize a variety of substituted quinoline derivatives, including 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.
Stepwise Robinson Annulation: This strategy utilizes a series of reactions, starting with a Mukaiyama Michael type reaction to create a diketone intermediate []. This diketone can be further transformed into the desired 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol derivative under specific reaction conditions.
Crystal structure of 3-(3,5-bis(trifluoromethyl)phenyl)quinoline: This study reports the crystal structure of a closely related compound synthesized via Suzuki-Miyaura coupling []. This data can be extrapolated to understand the general structural features of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.
Crystal structure of (E)-9-({[4-(diethylamino)phenyl]imino}methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol: While structurally different, this research highlights the significance of intramolecular hydrogen bonding in influencing the conformation and properties of quinoline derivatives [].
HIV-1 inhibition: Some derivatives, such as K-37 and K-38, inhibit HIV-1 replication by targeting viral transcription []. These compounds likely act by interfering with the function of the viral transactivator protein Tat or other RNA-dependent transactivators, potentially by binding to a common factor involved in RNA-mediated transactivation [].
Cytotoxicity towards cancer cells: Certain derivatives, like C110g, induce apoptosis in cancer cells through a mechanism involving DNA damage, p53 upregulation, and activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [].
Antiviral research: Derivatives like K-37 and K-38 demonstrate potent anti-HIV-1 activity by inhibiting viral transcription [, ]. This finding highlights the potential of this scaffold for developing novel antiretroviral therapies.
Anticancer drug discovery: The cytotoxic activity of C110g against HeLa cells, attributed to its ability to induce apoptosis, underscores its potential as a lead compound for developing anticancer agents []. Further investigations are needed to explore its efficacy against other cancer cell lines and to optimize its pharmacological properties.
Building block for novel bioactive molecules: The reactive hydroxyl and aromatic amine groups of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol make it a versatile building block for synthesizing a diverse range of derivatives with various biological activities. Examples include its use in synthesizing Mannich bases with potential antibacterial applications [] and as a key component in developing dopamine D2/D3 receptor agonists with iron-chelating properties for potential use in Parkinson's disease treatment [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7